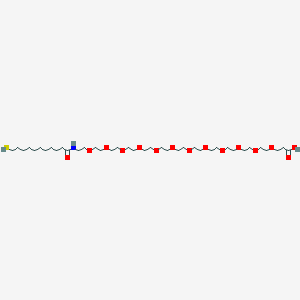
N1,N19-bis(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-4,7,10,13,16-pentaoxanonadecane-1,19-diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1,N19-bis(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-4,7,10,13,16-pentaoxanonadecane-1,19-diamide” is a chemical compound with the molecular formula C34H70N4O13 . It has a molecular weight of 742.94 .
Physical and Chemical Properties The compound is stored in an inert atmosphere and under -20°C . The boiling point of the compound is not specified .
Applications De Recherche Scientifique
Polyamine Analogues and Derivatives
Polyamine analogues, including those with similar complex ethoxy and propoxy side chains, are explored for various biomedical applications. The study on "Aminooxy analogues of spermine and their monoacetyl derivatives" by Simonyan et al. (2006) discusses methods for synthesizing derivatives of spermine, which are critical in cell proliferation and differentiation processes. This research could imply potential applications in drug delivery mechanisms or as a basis for developing new therapeutics due to their biocompatibility and functional versatility Simonyan, Vepsalainen, & Khomutov, 2006.
Diagnostic Radiopharmaceuticals
Compounds with complex ethoxy and propoxy groups are often used in the synthesis of diagnostic agents. For instance, Nabati (2018) discussed the stability and properties of bis(N-ethoxy-N-ethyl-dithiocarbamato)nitride technetium-99m radiopharmaceuticals. Such compounds are crucial for myocardial perfusion imaging, showcasing the relevance of these chemical structures in developing nuclear medicine diagnostics Nabati, 2018.
Polymer Science
In polymer science, the synthesis and characterization of polymers derived from diamines with ethoxy and propoxy groups, such as the work by Liaw et al. (1997), demonstrate the application of these compounds in creating materials with specific thermal and mechanical properties. This suggests potential for developing advanced materials for industrial, technological, and biomedical applications Liaw, Liaw, & Tsai, 1997.
Macrocyclic and Coordination Chemistry
Macrocyclic complexes, as investigated by Ilhan (2010), where 1,4-bis(3-aminopropoxy)butane is used in synthesizing metal complexes, highlight the significance of such compounds in coordination chemistry. These findings could lead to applications ranging from catalysis to materials science, emphasizing the versatility of aminopropoxy-ethoxy-propyl derivatives in forming complex structures with metals Ilhan, 2010.
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound is a homobifunctional crosslinker . Crosslinkers are often used to create bonds between biomolecules, such as proteins, in order to stabilize their interactions or to determine their spatial arrangements.
Mode of Action
Diamido-PEG11-diamine, as a crosslinker, likely interacts with its targets by forming covalent bonds. This can lead to the stabilization of biomolecular interactions or the creation of larger molecular structures . The exact nature of these interactions would depend on the specific targets and the experimental conditions.
Biochemical Pathways
The specific biochemical pathways affected by Diamido-PEG11-diamine would depend on the targets it interacts with. As a crosslinker, it could potentially affect a wide range of pathways by modulating the interactions between different biomolecules .
Pharmacokinetics
It is known that the compound is water-soluble , which could influence its bioavailability and distribution.
Result of Action
The molecular and cellular effects of Diamido-PEG11-diamine’s action would depend on the specific targets and biochemical pathways it affects. As a crosslinker, its primary effect would likely be the stabilization of biomolecular interactions or the formation of larger molecular structures .
Action Environment
The action, efficacy, and stability of Diamido-PEG11-diamine can be influenced by various environmental factors. For instance, its water solubility could affect its distribution in aqueous environments . Additionally, factors such as pH and temperature could potentially influence its reactivity and stability.
Propriétés
IUPAC Name |
N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-3-[2-[2-[2-[2-[3-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H70N4O13/c35-7-1-11-41-17-23-47-25-19-43-13-3-9-37-33(39)5-15-45-21-27-49-29-31-51-32-30-50-28-22-46-16-6-34(40)38-10-4-14-44-20-26-48-24-18-42-12-2-8-36/h1-32,35-36H2,(H,37,39)(H,38,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBJUJRROIKNNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCCOCCOCCCNC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCCOCCOCCOCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70N4O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

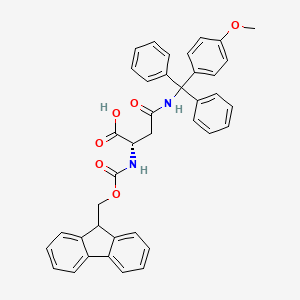
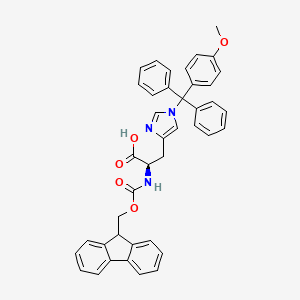

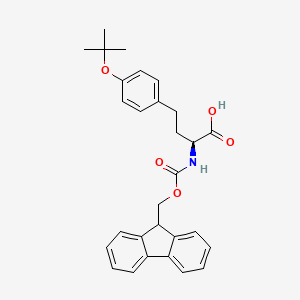
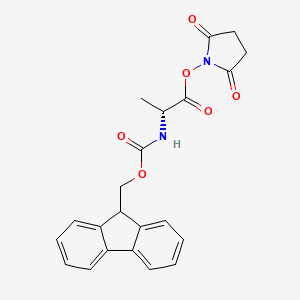
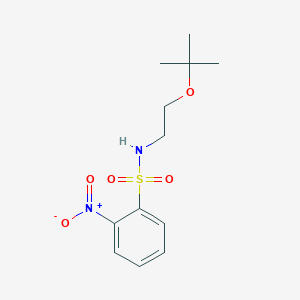
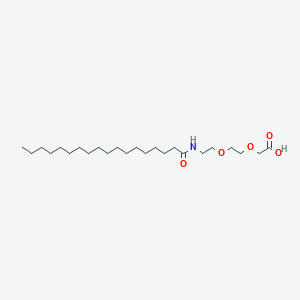
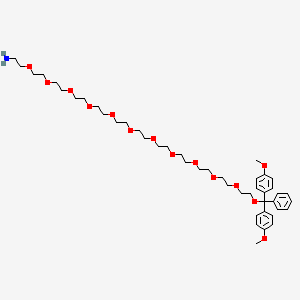

![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)

